Cas no 325989-34-2 (4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide)

4-メチル-3-ニトロ-N'-(3Z)-5-ニトロ-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イリデンベンゾヒドラジドは、高度に特異的な分子構造を持つ有機化合物です。ニトロ基とインドール骨格を有するこの化合物は、医薬品中間体や材料科学分野での応用が期待されています。特に、π共役系と電子吸引性基の組み合わせにより、光電気特性や生体活性を示す可能性が注目されています。結晶性や熱安定性に優れ、精密有機合成における中間体としての利用価値が高いです。分子内のヒドラゾン部位は金属イオン認識能を有し、分析化学的応用も検討されています。

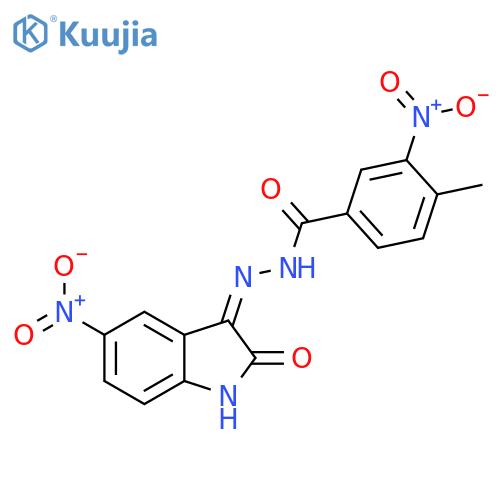

325989-34-2 structure

商品名:4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide

4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide 化学的及び物理的性質

名前と識別子

-

- <br>3-nitro-N'-{5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydr azide

- 4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide

- 325989-34-2

- AG-690/11304356

- F1175-0545

- 4-Methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

- (Z)-4-methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

- N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-methyl-3-nitrobenzamide

- Z283727266

- 3-nitro-N'-{5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide

- 4-METHYL-3-NITRO-N'-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE

- SALOR-INT L365084-1EA

- AKOS000596064

- AKOS030688076

- AKOS001438669

-

- インチ: InChI=1S/C16H11N5O6/c1-8-2-3-9(6-13(8)21(26)27)15(22)19-18-14-11-7-10(20(24)25)4-5-12(11)17-16(14)23/h2-7,17,23H,1H3

- InChIKey: MWXGYHQJHOOTKM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 369.07093309Da

- どういたいしつりょう: 369.07093309Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 169Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1175-0545-25mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 25mg |

$109.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-50mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 50mg |

$160.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-3mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 3mg |

$63.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-15mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 15mg |

$89.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-10μmol |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 10μmol |

$69.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-2μmol |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 2μmol |

$57.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-40mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 40mg |

$140.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-20μmol |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 20μmol |

$79.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-4mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 4mg |

$66.0 | 2023-08-20 | |

| Life Chemicals | F1175-0545-5mg |

4-methyl-3-nitro-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide |

325989-34-2 | 90%+ | 5mg |

$69.0 | 2023-08-20 |

4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

325989-34-2 (4-methyl-3-nitro-N'-(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidenebenzohydrazide) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量